molecular formula C19H19N3O B2598086 1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline CAS No. 902253-12-7

1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline

Cat. No. B2598086
CAS RN: 902253-12-7
M. Wt: 305.381
InChI Key: KDEPPCQGJUSMMQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,3,4-oxadiazole ring and a tetrahydroquinoline ring . The 1,3,4-oxadiazole ring is a five-membered aromatic heterocyclic compound . Tetrahydroquinoline is a saturated derivative of quinoline and is also a heterocyclic compound .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For example, the synthesis of a 1,3,4-oxadiazole derivative involved the use of zinc dust and ammonium chloride to reduce an aqueous-alcoholic solution .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography and nuclear magnetic resonance .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. For instance, a study on a 1,3,4-oxadiazole derivative showed significant acetylcholinesterase inhibitory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. For instance, the molecular weight of a similar compound, 1,1’:3’,1’‘-Terphenyl, 4,4’‘-dimethyl-5’-(4-methylphenyl)-, was found to be 348.4795 .

Scientific Research Applications

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their structure and the context in which they are used. For example, 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine, has been found to have neuroprotective properties .

Safety and Hazards

The safety and hazards associated with similar compounds can vary widely. For example, a compound with a 1,3,4-oxadiazole ring had hazard statements H302-H315-H319-H332-H335, indicating various hazards including harmful if swallowed and causes skin irritation .

Future Directions

The future directions for research on similar compounds are vast and could include further investigation into their synthesis, properties, and potential applications. For example, 1,3,4-oxadiazole derivatives have been suggested as potential drug candidates for the treatment of Alzheimer’s disease .

properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14-8-10-16(11-9-14)19-21-20-18(23-19)13-22-12-4-6-15-5-2-3-7-17(15)22/h2-3,5,7-11H,4,6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEPPCQGJUSMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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